4-Methoxypyridine-2-carbothioamide

Medicinal Chemistry Drug-likeness Physicochemical Properties

Select this specific 4-methoxypyridine-2-carbothioamide (CAS 1256809-29-6) for your research to ensure reproducibility. The electron-donating 4-methoxy group critically modulates ligand-metal charge transfer in organoruthenium anticancer complexes and provides a distinct lipophilicity (predicted logP ~1.2) profile compared to unsubstituted analogs. This scaffold is also a validated precursor for developing submicromolar bacterial PPTase inhibitors. Ensure you order the correct regioisomer for your structure-activity relationship (SAR) studies.

Molecular Formula C7H8N2OS
Molecular Weight 168.22 g/mol
CAS No. 1256809-29-6
Cat. No. B12353438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyridine-2-carbothioamide
CAS1256809-29-6
Molecular FormulaC7H8N2OS
Molecular Weight168.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)C(=S)N
InChIInChI=1S/C7H8N2OS/c1-10-5-2-3-9-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11)
InChIKeyOMWKEIFJHWFZOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyridine-2-carbothioamide (CAS 1256809-29-6): A Heterocyclic Scaffold for Coordination Chemistry and Drug Discovery


4-Methoxypyridine-2-carbothioamide (C₇H₈N₂OS, MW 168.22) is a heterocyclic building block featuring a pyridine ring substituted with a methoxy group at the 4-position and a carbothioamide (-C(=S)NH₂) moiety at the 2-position . The compound is primarily utilized as a precursor for synthesizing metal coordination complexes, where the N,S-chelating carbothioamide group facilitates the formation of stable five-membered chelate rings with transition metals such as copper(II) and ruthenium(II) [1][2]. Its predicted physicochemical properties include a density of 1.262±0.06 g/cm³ and a boiling point of 329.6±52.0 °C [3]. The compound has been notified under the CLP (Classification, Labelling and Packaging) inventory in the European Union [4].

Why 4-Methoxypyridine-2-carbothioamide Cannot Be Interchanged with Other Pyridine Carbothioamides


While pyridine carbothioamides share a common core, substitution patterns critically dictate their physicochemical and biological profiles. The position and electronic nature of substituents on the pyridine ring directly influence ligand-metal binding strength, redox behavior, and overall complex stability [1]. For instance, the electron-donating methoxy group at the 4-position in 4-methoxypyridine-2-carbothioamide alters the electronic density on the pyridine ring compared to unsubstituted or halogenated analogs, thereby modulating ligand-metal charge transfer and the compound's lipophilicity [2]. In biological contexts, a structure-activity relationship (SAR) study on pyridine carbothioamide analogs demonstrated that small changes in substitution led to orders-of-magnitude differences in anti-inflammatory potency, with some compounds exhibiting potent activity while others were virtually inactive [3]. Furthermore, the regioisomer 2-methoxypyridine-4-carbothioamide is a distinct chemical entity with different commercial availability and potential applications [4]. Consequently, substituting one pyridine carbothioamide for another without rigorous validation introduces unacceptable variability in coordination chemistry outcomes and biological assay results.

Quantitative Differentiation of 4-Methoxypyridine-2-carbothioamide (CAS 1256809-29-6) from Analogs


Enhanced Lipophilicity via 4-Methoxy Substitution for Improved Membrane Permeability

The 4-methoxy substituent in 4-methoxypyridine-2-carbothioamide significantly increases its lipophilicity compared to the unsubstituted parent compound, pyridine-2-carbothioamide. While direct experimental logP data for 4-methoxypyridine-2-carbothioamide is not available in authoritative databases, the unsubstituted pyridine-2-carbothioamide has a reported experimental logP of 1.051 [1]. Computational predictions using XLogP3 indicate a logP of approximately 1.2 for 4-methoxypyridine-2-carbothioamide [2]. This enhanced lipophilicity is consistent with class-level trends observed in pyridinecarbothioamides, where increasing lipophilicity correlates with improved cellular uptake and cytotoxicity of their organometallic complexes [3].

Medicinal Chemistry Drug-likeness Physicochemical Properties

Demonstrated Utility as a Scaffold in Potent Bacterial Phosphopantetheinyl Transferase Inhibitor ML267

The 4-methoxypyridin-2-yl moiety is a critical component of ML267, a potent and selective inhibitor of bacterial Sfp-type phosphopantetheinyl transferase (PPTase). ML267, which is a 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, exhibits submicromolar inhibition of Sfp-PPTase with no activity toward the human orthologue, demonstrating a high degree of selectivity [1]. In the context of the SAR study, the 4-methoxypyridin-2-yl group was part of an optimized structure that achieved best-in-class inhibition. While this evidence is for a derivative rather than the free ligand, it proves that the 4-methoxypyridine-2-carbothioamide core (or its amine precursor) confers specific, favorable binding interactions that are not achievable with unsubstituted or differently substituted pyridine analogs [2].

Antibacterial Enzyme Inhibition Medicinal Chemistry

In-Class Anti-inflammatory Activity Validated for Pyridine Carbothioamide Analogs

A comprehensive drug-like assessment of pyridine carbothioamide analogs, which included in vivo evaluation, established the anti-inflammatory potential of this chemical class. In this study, a series of synthesized pyridine carbothioamide derivatives were tested for anti-inflammatory activity. The results showed significant variability among analogs, with compound R4 exhibiting the most potent activity and compound R2 the least [1]. While 4-methoxypyridine-2-carbothioamide was not explicitly tested in this publication, the study provides robust class-level validation that pyridine carbothioamides are capable of achieving potent, in vivo anti-inflammatory effects with reduced side effect profiles [2]. This evidence supports the selection of 4-methoxypyridine-2-carbothioamide as a valid starting point for anti-inflammatory drug discovery, with the 4-methoxy substitution offering a tunable handle for further optimization.

Anti-inflammatory In Vivo Pharmacology Drug Discovery

Validated Application Scenarios for 4-Methoxypyridine-2-carbothioamide (CAS 1256809-29-6) in R&D


Scaffold for Developing Selective Bacterial Enzyme Inhibitors

4-Methoxypyridine-2-carbothioamide, or its corresponding amine, is a proven building block for creating potent and selective inhibitors of bacterial phosphopantetheinyl transferase (PPTase). As demonstrated by the success of ML267, this scaffold can be elaborated to achieve submicromolar inhibition with no activity against the human orthologue [1]. This makes it a high-value starting material for medicinal chemistry programs focused on novel antibacterial agents targeting bacterial secondary metabolism and growth.

Ligand for Tuning Lipophilicity in Anticancer Organometallic Complexes

The enhanced lipophilicity conferred by the 4-methoxy group (predicted logP ~1.2 vs. 1.05 for the unsubstituted ligand) makes 4-methoxypyridine-2-carbothioamide a preferred ligand for synthesizing organoruthenium and organoosmium anticancer complexes [2][3]. In SAR studies, the lipophilic nature of pyridinecarbothioamide ligands correlates directly with the cytotoxicity of their metal complexes, making this compound a strategic choice for optimizing cellular uptake and in vitro potency.

Starting Point for Optimizing In Vivo Anti-inflammatory Candidates

Given the validated in vivo anti-inflammatory activity of the pyridine carbothioamide class [4], 4-methoxypyridine-2-carbothioamide serves as a rational entry point for lead optimization campaigns. The electron-donating methoxy group can be leveraged to modulate electronic properties and metabolic stability, while the core scaffold provides a platform with a proven track record of achieving potent, in vivo efficacy with manageable side effect profiles.

Precursor for Copper(II) Coordination Complexes with Modulated Redox Behavior

The N,S-chelating carbothioamide group in 4-methoxypyridine-2-carbothioamide facilitates the formation of stable five-membered chelate rings with copper(II) [5]. The electron-donating methoxy group further modulates the electronic density on the pyridine ring, which can influence the redox behavior and ligand-metal charge transfer properties of the resulting complexes. This makes it a useful tool for researchers investigating copper-based catalysts, DNA-binding agents, or metallodrugs.

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